5,5'-[(4-Fluorophenyl)methanediyl]dipyrimidine-4,6-diol

Catalog No.
S12925939
CAS No.
6171-00-2
M.F
C15H11FN4O4
M. Wt
330.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,5'-[(4-Fluorophenyl)methanediyl]dipyrimidine-4,6...

CAS Number

6171-00-2

Product Name

5,5'-[(4-Fluorophenyl)methanediyl]dipyrimidine-4,6-diol

IUPAC Name

5-[(4-fluorophenyl)-(4-hydroxy-6-oxo-1H-pyrimidin-5-yl)methyl]-4-hydroxy-1H-pyrimidin-6-one

Molecular Formula

C15H11FN4O4

Molecular Weight

330.27 g/mol

InChI

InChI=1S/C15H11FN4O4/c16-8-3-1-7(2-4-8)9(10-12(21)17-5-18-13(10)22)11-14(23)19-6-20-15(11)24/h1-6,9H,(H2,17,18,21,22)(H2,19,20,23,24)

InChI Key

UNNVKHGRUUCDGC-UHFFFAOYSA-N

solubility

>49.5 [ug/mL] (The mean of the results at pH 7.4)

Canonical SMILES

C1=CC(=CC=C1C(C2=C(N=CNC2=O)O)C3=C(N=CNC3=O)O)F

5,5'-[(4-Fluorophenyl)methanediyl]dipyrimidine-4,6-diol is a chemical compound characterized by its unique structure, which consists of two pyrimidine rings linked by a methanediyl group and substituted with a 4-fluorophenyl moiety. The presence of hydroxyl groups at the 4 and 6 positions of the pyrimidine rings enhances its potential biological activity. This compound belongs to a class of pyrimidine derivatives, which are known for their diverse pharmacological properties.

Typical of pyrimidine derivatives, including:

  • Substitution Reactions: The hydroxyl groups can be substituted with different functional groups to modify biological activity.
  • Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases, enhancing its reactivity and potential therapeutic applications.
  • Reduction Reactions: The double bonds in the pyrimidine rings can be reduced to yield saturated derivatives.

5,5'-[(4-Fluorophenyl)methanediyl]dipyrimidine-4,6-diol exhibits significant biological activities. Studies have shown that compounds with similar structures often demonstrate:

  • Anticancer Activity: Many pyrimidine derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties: Some studies indicate that pyrimidine compounds can inhibit the growth of bacteria and fungi.
  • Enzyme Inhibition: Compounds in this class have been evaluated for their ability to inhibit enzymes such as HMG-CoA reductase, which is crucial in cholesterol biosynthesis .

The synthesis of 5,5'-[(4-Fluorophenyl)methanediyl]dipyrimidine-4,6-diol typically involves several steps:

  • Formation of Pyrimidine Rings: Starting materials such as 2-amino-4,6-dihalopyrimidines can be reacted with suitable aldehydes or ketones to form the pyrimidine framework.
  • Introduction of Fluorophenyl Group: The 4-fluorophenyl moiety can be introduced via electrophilic aromatic substitution or coupling reactions.
  • Hydroxylation: Hydroxyl groups can be introduced at the 4 and 6 positions through oxidation reactions using reagents like potassium permanganate or other oxidizing agents.

The unique structure of 5,5'-[(4-Fluorophenyl)methanediyl]dipyrimidine-4,6-diol lends itself to various applications:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new anticancer or antimicrobial agents.
  • Research Tool: It can be utilized in biochemical studies to understand enzyme mechanisms or cellular processes.
  • Material Science: Its structural properties may find applications in designing new materials with specific electronic or optical properties.

Interaction studies are crucial for understanding the mechanism of action of 5,5'-[(4-Fluorophenyl)methanediyl]dipyrimidine-4,6-diol. These studies often focus on:

  • Protein Binding: Investigating how the compound interacts with target proteins or enzymes can reveal its potential therapeutic effects.
  • Cellular Uptake: Understanding how effectively the compound enters cells can provide insights into its bioavailability and efficacy.
  • Molecular Docking Studies: Computational studies can predict how well the compound fits into active sites of target proteins, aiding in drug design.

Several compounds share structural similarities with 5,5'-[(4-Fluorophenyl)methanediyl]dipyrimidine-4,6-diol. Here are some notable examples:

Compound NameStructureBiological ActivityUnique Features
4-Amino-2-(4-fluorophenyl)pyrimidin-5(4H)-oneStructureAnticancerContains an amino group that enhances solubility
2-(4-Fluorophenyl)-pyrimidin-4(3H)-oneStructureAntimicrobialExhibits potent antibacterial properties
N-(4-fluorophenyl)-pyrimidin-2(1H)-oneStructureEnzyme inhibitorKnown for high specificity towards HMG-CoA reductase

Uniqueness

The uniqueness of 5,5'-[(4-Fluorophenyl)methanediyl]dipyrimidine-4,6-diol lies in its dual hydroxyl substitution on the pyrimidine rings combined with the methanediyl linker. This specific arrangement may enhance its biological interactions compared to other similar compounds that lack such substitutions.

XLogP3

-0.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

330.07643301 g/mol

Monoisotopic Mass

330.07643301 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-10-2024

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